molecular formula C9H16N4S B1407277 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 1502633-77-3

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1407277
CAS No.: 1502633-77-3
M. Wt: 212.32 g/mol
InChI Key: PIBHWWJNCHHZSE-UHFFFAOYSA-N
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Description

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-ethylpiperidin-1-yl group and at the 2-position with an amine. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a versatile pharmacophore .

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-2-7-5-3-4-6-13(7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBHWWJNCHHZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Final Deprotection and Purification

  • If protective groups are used during synthesis, they are removed under mild conditions (e.g., methylamine in ethanol at reflux) to yield the free amine.
  • The final product is purified via recrystallization from suitable solvents such as ethanol or dimethylformamide (DMF).

Summary of the Preparation Methods

Step Description Reagents Conditions Characterization
1 Cyclization to form thiadiazole core Thiosemicarbazide + carboxylic acid Reflux with PPE or polyphosphoric acid IR, NMR, MS
2 Formation of thiadiazole-benzamide intermediate Carboxylic acid + thiosemicarbazide Same as step 1 Confirmed by spectral analysis
3 Alkylation with 1-(2-chloroethyl)piperidine Intermediate + 1-(2-chloroethyl)piperidine Ethanol, room temp, 12-24 h NMR, MS, TLC
4 Deprotection and purification Methylamine or other agents Reflux in ethanol Melting point, spectral data

Research Findings and Data

  • Efficiency: The described methods yield the target compound with high purity and good yields (~70-85%).
  • Environmental Considerations: Use of PPE and avoidance of toxic chlorinating agents enhances safety.
  • Spectroscopic Validation: All intermediates and final products are characterized by IR (presence of NH₂, thiadiazole ring vibrations), NMR (distinct aromatic and aliphatic signals), and mass spectrometry (molecular ion peaks consistent with the molecular weight).

Notes and Recommendations

  • Optimization of reaction conditions such as temperature, solvent, and molar ratios is crucial for maximizing yield.
  • Employing microwave-assisted synthesis can further reduce reaction times.
  • Purification techniques like column chromatography or recrystallization are recommended for obtaining high-purity products suitable for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine have been studied for their efficacy against various bacterial strains. For instance, studies have shown that modifications of thiadiazole structures can enhance their antibacterial activity, making them promising candidates for developing new antibiotics .

Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer potential. Some studies suggest that compounds containing the thiadiazole ring can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of piperidine moieties has been linked to improved bioactivity and selectivity towards cancer cells .

Material Science

Corrosion Inhibition
this compound has been explored as a corrosion inhibitor in acidic environments. Research indicates that thiadiazole compounds can effectively reduce metal corrosion rates by forming protective films on metal surfaces. This application is particularly relevant in industries dealing with metal components exposed to corrosive agents .

Dyes and Pigments
The compound's structural characteristics have led to its exploration in dye chemistry. Thiadiazole derivatives are being studied for their potential use in synthesizing novel dyes with specific absorption properties. These dyes can be utilized in textiles and coatings where color stability and resistance to fading are crucial .

Research Reagent

This compound is utilized as a reagent in various synthetic pathways within organic chemistry. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing more complex molecules. Researchers employ this compound in the development of new materials and pharmaceuticals .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy against Gram-positive and Gram-negative bacteriaShowed significant inhibition of bacterial growth with certain thiadiazole derivatives
Corrosion Inhibition ResearchEvaluated the effectiveness of thiadiazole as a corrosion inhibitorFound that the compound significantly reduced corrosion rates on metal surfaces
Anticancer ActivityAssessed the cytotoxic effects on various cancer cell linesIndicated potential for selective targeting of cancer cells while sparing normal cells

Mechanism of Action

The mechanism of action of 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The biological and chemical profiles of 1,3,4-thiadiazol-2-amine derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Compound Name 5-Position Substituent Key Activities Physicochemical Notes References
Target Compound 2-Ethylpiperidin-1-yl Not reported in evidence Likely high lipophilicity due to bulky substituent; basic amine enhances solubility in acidic media N/A
5-[2-(1-Pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-amine 2-(Pyrrolidin-1-yl)ethyl Not specified Moderate lipophilicity; cyclic amine may improve bioavailability
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine 4-Pyridyl Insecticidal, fungicidal Polar pyridyl group enhances hydrogen bonding; planar structure aids crystal packing
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine 1H-Indol-5-yl Anticancer (PIM1/PIM2 inhibition) Aromatic indole moiety enables π-π stacking interactions
Quinazoline hybrid (Compound 14) (3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl GSK-3 inhibition, hypoglycemic Bulky substituent may reduce membrane permeability but enhance target specificity
5-(2-Phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine 2-Phenoxypyridin-3-yl Anticancer (metallodrug synergy) Phenoxy group increases hydrophobicity; pyridine enhances solubility

Key Differentiators of the Target Compound

The 2-ethylpiperidin-1-yl substituent in the target compound introduces a sterically demanding, bicyclic amine group. This feature distinguishes it from analogs with smaller substituents (e.g., pyrrolidinyl ethyl in or pyridyl in ). Potential implications include:

  • Enhanced Lipophilicity : The ethylpiperidine group may improve blood-brain barrier penetration, relevant for CNS-targeted therapies.
  • Basic Nitrogen : The piperidine ring’s amine could facilitate salt formation, enhancing aqueous solubility.
  • Target Specificity : Larger substituents may restrict binding to specific enzyme pockets, reducing off-target effects.

Biological Activity

Overview

5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by a thiadiazole ring substituted with an ethylpiperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure may influence its interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.

  • Molecular Formula : C₉H₁₆N₄S
  • Molecular Weight : 212.32 g/mol
  • Canonical SMILES : CCC1CCCCN1C2=NN=C(S2)N

Synthesis

The synthesis of this compound typically involves the cyclization of 2-ethylpiperidine with thiosemicarbazide under reflux conditions using dehydrating agents like phosphorus oxychloride (POCl₃) . This method is effective in producing high yields of the desired compound.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. In various studies, compounds similar to this compound were screened against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated substantial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Microorganism Activity Reference
Staphylococcus aureusSignificant antibacterial activity
Escherichia coliModerate to significant activity
Aspergillus nigerModerate antifungal activity

Anticancer Potential

The anticancer properties of this compound are supported by its ability to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that compounds containing the thiadiazole moiety can affect DNA synthesis and cell division processes . For instance, certain derivatives have shown promise in targeting tumorigenesis-related kinases.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that play crucial roles in cellular signaling pathways.
  • Interaction with Biological Targets : The heteroatoms in the thiadiazole ring can form significant interactions with biological targets, including kinases involved in cancer progression and inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological efficacy of thiadiazole derivatives:

  • Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antibacterial properties using the disc diffusion method. Compounds showed varying degrees of inhibition against tested pathogens, indicating their potential as new antimicrobial agents .
  • Anticancer Activity : Research highlighted the ability of 1,3,4-thiadiazole derivatives to inhibit cancer cell growth through mechanisms involving DNA synthesis interference and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄). For example, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is synthesized from isonicotinoyl hydrazide and KSCN, followed by cyclization with H₂SO₄ . Adjusting stoichiometry (e.g., 1:2.5 molar ratio of hydrazide to KSCN) and reflux time (6–12 hours) can optimize yield. Post-synthesis purification via recrystallization (e.g., ethanol/acetone mixtures) is critical for isolating high-purity crystals .

Q. How are 1,3,4-thiadiazole derivatives characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry and hydrogen bonding patterns. For instance, the dihedral angle between thiadiazole and substituent rings (e.g., 18.2° vs. 30.3° in two independent molecules) provides insights into conformational flexibility . Complementary techniques include IR spectroscopy (to confirm amine and thiadiazole functional groups) and NMR (¹H/¹³C for substituent positioning). Mass spectrometry validates molecular weight .

Q. What preliminary biological assays are recommended for evaluating 1,3,4-thiadiazol-2-amine derivatives?

  • Methodological Answer : Initial screening should focus on antimicrobial activity (e.g., agar diffusion assays against Staphylococcus aureus or Escherichia coli) and cytotoxicity (MTT assays on cancer cell lines). Thiadiazole derivatives often exhibit bioactivity due to their ability to disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase . Dose-response curves (0.1–100 µM) help establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer : Docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., bacterial gyrase or kinase enzymes). For example, pyridine-substituted thiadiazoles show strong interactions with ATP-binding pockets via π-π stacking and hydrogen bonding . Parametrize force fields to account for sulfur’s polarizability and validate predictions with mutagenesis assays .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazole compounds?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, serum content) or substituent stereoelectronic effects. Meta-analyses of literature data (e.g., comparing logP values or Hammett σ constants) can identify structure-activity trends . Replicate conflicting studies under standardized protocols and use multivariate regression to isolate influential variables .

Q. How do crystal packing interactions (e.g., N–H···N hydrogen bonds) influence the solubility and stability of 1,3,4-thiadiazol-2-amine derivatives?

  • Methodological Answer : X-ray structures reveal that intermolecular H-bonds form 2D networks, reducing solubility in apolar solvents. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine exhibits lower aqueous solubility than alkyl-substituted analogs due to rigid hydrogen-bonded layers . Solubility can be improved via co-crystallization with PEG-based excipients or by introducing hydrophilic substituents (e.g., –OH groups) .

Q. What mechanistic insights can be gained from studying the metabolic stability of this compound in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Phase I metabolism (e.g., oxidation of the ethylpiperidinyl group) often reduces bioactivity. Identify metabolites using high-resolution MS/MS and compare with databases (e.g., METLIN). CYP450 inhibition assays (e.g., fluorogenic substrates) assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine

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